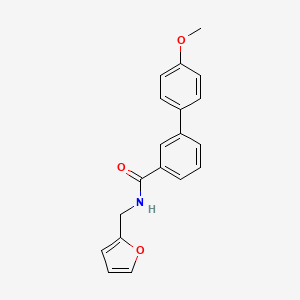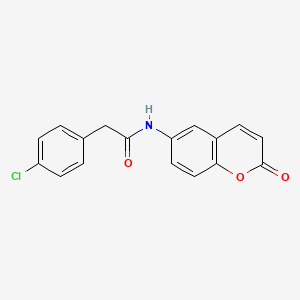![molecular formula C16H23FN2O B5760259 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)
1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone is a chemical compound that is widely used in scientific research. This compound is also known as EFDP or 4'-ethyl-4-(3-fluorophenyl)-1-piperazinecarboxaldehyde-1-butanol. It is a potent and selective dopamine transporter inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders.
作用機序
The mechanism of action of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, this compound increases the amount of dopamine available in the synaptic cleft, which leads to increased activation of dopamine receptors and enhanced dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone are complex and depend on the specific neurological disorder being treated. In general, this compound has been shown to increase dopamine levels in the brain, which can lead to improved mood, motivation, and reward processing. However, it is important to note that excessive dopamine signaling can also lead to adverse effects such as addiction and psychosis.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone in lab experiments is its high selectivity for the dopamine transporter, which allows researchers to study the specific effects of dopamine signaling on neurological function. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone. One area of interest is the development of more selective dopamine transporter inhibitors that can target specific subtypes of dopamine transporters. Another area of interest is the investigation of the long-term effects of dopamine signaling on neurological function and behavior. Additionally, there is a need for further research on the potential risks and benefits of using dopamine transporter inhibitors for the treatment of neurological disorders.
合成法
The synthesis of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 3-fluoro-4-nitrophenylacetic acid with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the intermediate compound 4'-ethyl-4-(3-fluoro-4-nitrophenyl)-1-piperazinecarboxaldehyde, which is then reduced to yield 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone.
科学的研究の応用
1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward.
特性
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-3-5-16(20)13-6-7-15(14(17)12-13)19-10-8-18(4-2)9-11-19/h6-7,12H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDDEPAMENQFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)

![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)


amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)